molecular formula C9H6Cl2O2 B071971 2,4-Dichlorocinnamic acid CAS No. 1201-99-6

2,4-Dichlorocinnamic acid

Cat. No. B071971
CAS RN: 1201-99-6
M. Wt: 217.05 g/mol
InChI Key: MEBWABJHRAYGFW-DUXPYHPUSA-N
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Description

2,4-Dichlorocinnamic acid is a compound of interest in the field of chemistry due to its structural and reactive properties. This compound, characterized by the presence of chloro substituents in its aromatic structure, has been the subject of various studies focusing on its molecular structure, synthesis, and chemical properties.

Synthesis Analysis

The synthesis of 2,4-dichlorocinnamic acid and related compounds involves various chemical reactions, often employing chloro substituents to influence crystallization and molecular interactions. For instance, the study by Sarma and Desiraju (1987) revealed the importance of chloro substituents in the crystallization of such compounds, with inter-stack Cl⋯Cl interactions playing a significant role in stabilizing the crystal structure of these acids (Sarma & Desiraju, 1987).

Molecular Structure Analysis

The molecular structure of 2,4-dichlorocinnamic acid has been analyzed using various methods, including X-ray diffraction and spectroscopy. The work of Devi et al. (2017) conducted conformational analysis and structural investigations of related chlorocinnamic acids, providing insights into the stable conformations and geometrical arrangements of these molecules (Devi, Arjunan, Marchewka, & Mohan, 2017).

Chemical Reactions and Properties

2,4-Dichlorocinnamic acid participates in various chemical reactions, often forming complexes with other compounds. The studies of its interactions, such as those with copper(II) reported by Zoroddu and Cabras (1987), contribute to understanding its chemical behavior and properties (Zoroddu & Cabras, 1987).

Physical Properties Analysis

The physical properties of 2,4-dichlorocinnamic acid, such as its crystalline structure and melting points, are influenced by its molecular arrangement and intermolecular interactions. The work of Sarma and Desiraju (1987) offers insights into these aspects, particularly focusing on the impact of chloro substituents on the physical properties (Sarma & Desiraju, 1987).

Chemical Properties Analysis

The chemical properties of 2,4-dichlorocinnamic acid, including reactivity and interaction with other compounds, have been a subject of research. Studies like those by Zoroddu and Cabras (1987) provide valuable information on the compound's behavior in chemical reactions and its interactions, especially in the context of forming complexes with metals (Zoroddu & Cabras, 1987).

Scientific Research Applications

Environmental Impact and Toxicity

Studies have highlighted the widespread use of 2,4-Dichlorophenoxyacetic acid (a related compound of 2,4-Dichlorocinnamic acid) in agriculture and its resultant distribution in the environment. Its presence in water bodies, soil, and air due to agricultural practices raises concerns about its toxicological effects on non-target organisms, including aquatic species, plants, and potentially humans. Investigations into the eco-toxicological effects of 2,4-D have shown varying levels of sensitivity across species, which underscores the need for careful management and monitoring of its use to mitigate environmental impacts (Islam et al., 2017; Marcato et al., 2017).

Biodegradation and Environmental Remediation

The persistence of 2,4-Dichlorocinnamic acid and its derivatives in the environment has led to research into biodegradation pathways and remediation strategies. Microorganisms play a crucial role in the degradation of this compound, converting it into less harmful substances. This bioremediation approach is advantageous for reducing environmental pollution and protecting public health. Studies emphasize the importance of understanding microbial processes in degrading 2,4-D and its derivatives to enhance remediation techniques and prevent accumulation in the environment (Magnoli et al., 2020).

Health Risks and Biomonitoring

Epidemiological and biomonitoring studies have investigated the potential health risks associated with exposure to 2,4-Dichlorocinnamic acid and its related compounds. These studies aim to understand the correlation between exposure levels and health outcomes, such as cancer and neurotoxicity. Biomonitoring data, which measure the concentration of chemicals in biological media, are crucial for assessing human exposure and informing risk management practices. Such research underscores the need for ongoing monitoring and evaluation of the health impacts of 2,4-D exposure to ensure public safety (Burns & Swaen, 2012; Aylward et al., 2009).

Safety and Hazards

2,4-Dichlorocinnamic acid can cause skin and eye irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion . In case of contact, it is advised to wash with plenty of water .

properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)prop-2-enoic acid
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InChI

InChI=1S/C9H6Cl2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
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InChI Key

MEBWABJHRAYGFW-DUXPYHPUSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=CC(=O)O
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Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)O
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Molecular Formula

C9H6Cl2O2
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Weight

217.05 g/mol
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Physical Description

White powder; [MSDSonline]
Record name 2,4-Dichlorocinnamic acid
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Product Name

2,4-Dichlorocinnamic acid

CAS RN

1201-99-6, 20595-45-3
Record name 2,4-Dichlorocinnamic acid
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Q & A

Q1: What is unique about the crystal structure of 2,4-dichlorocinnamic acid and how does it influence its reactivity?

A: 2,4-Dichlorocinnamic acid exhibits a strong tendency to crystallize in the β-structure, characterized by a short axis of approximately 4 Å. [, ] This structure is stabilized by intermolecular interactions, specifically Cl···Cl interactions between stacked molecules and C···C interactions within the stacks. [] These interactions play a crucial role in the compound's solid-state photoreactivity, enabling a [2+2] photodimerization reaction upon UV irradiation. [, ]

Q2: How does 2,4-dichlorocinnamic acid behave during photodimerization in the solid state?

A: Research indicates that the photodimerization of 2,4-dichlorocinnamic acid in its crystal form is a heterogeneous reaction. [] This means that the reaction does not proceed uniformly throughout the crystal lattice, leading to a loss of long-range order during the dimerization process. [] This finding challenges the common assumption of maintained periodicity during solid-state reactions.

Q3: Can the crystal structure of 2,4-dichlorocinnamic acid be manipulated to control the outcome of its photodimerization?

A: Yes, by co-crystallizing 2,4-dichlorocinnamic acid with other molecules, it's possible to engineer crystals with specific arrangements that influence the photodimerization products. For instance, co-crystallization with 6-chloro-3,4-methylenedioxycinnamic acid can yield mixed crystals capable of producing both symmetrical and unsymmetrical cyclobutane dimers upon UV irradiation. [, ] The specific ratio of reactants in the mixed crystal impacts the ratio of dimer products formed. []

Q4: Are there any examples of large molecular motions occurring during photoreactions involving 2,4-dichlorocinnamic acid derivatives?

A: Interestingly, the diamine double salt of trans-2,4-dichlorocinnamic acid and trans-1,2-diaminocyclohexane undergoes a "pedal-like" molecular motion during its solid-state photodimerization. [] This observation challenges the notion that significant molecular movement is generally unfavorable in solid-state reactions. []

Q5: Beyond photodimerization, are there other notable applications of 2,4-dichlorocinnamic acid in chemical research?

A: 2,4-Dichlorocinnamic acid serves as a substrate for the enzyme 2,4-dichlorophenoxyacetate/α-ketoglutarate dioxygenase (TfdA). [] This enzyme, involved in the bacterial degradation of the herbicide 2,4-D, catalyzes the hydroxylation of 2,4-dichlorocinnamic acid, ultimately yielding 2,4-dichlorophenol and glyoxylate. [] Studying this enzymatic reaction helps understand the mechanism of TfdA and its role in bioremediation.

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